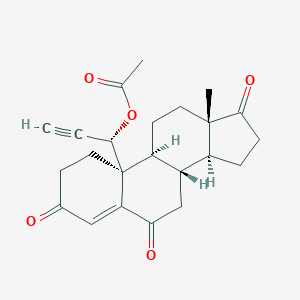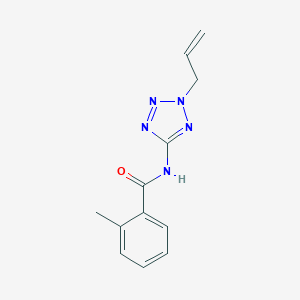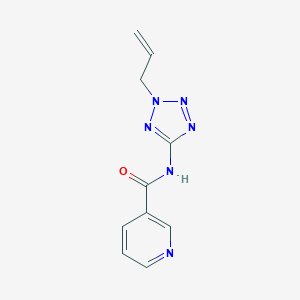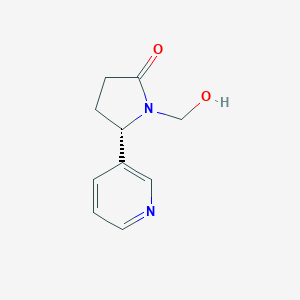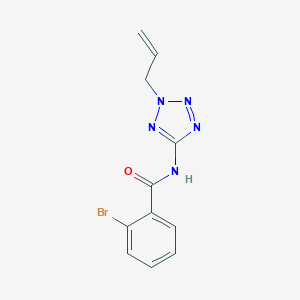
N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide, also known as ABBA, is a chemical compound that has been widely studied for its potential use in scientific research. ABBA belongs to the class of tetrazole-containing compounds, which have shown promising results in various biological applications.
Wirkmechanismus
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide is not fully understood, but it is believed to involve the formation of a complex with metal ions such as copper and zinc. This complex formation leads to changes in the fluorescence properties of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide, allowing it to be used as a fluorescent probe for metal ion detection. In photodynamic therapy, N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide is believed to generate reactive oxygen species upon activation by light, leading to the destruction of cancer cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide have not been extensively studied. However, studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide is non-toxic to cells at concentrations used in scientific research experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide in scientific research experiments is its high sensitivity and selectivity for metal ion detection. N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide is also relatively easy to synthesize and purify. However, one of the limitations of using N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide. One direction is the development of new fluorescent probes based on the structure of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide for the detection of other metal ions. Another direction is the optimization of the synthesis method for N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide to improve its solubility in aqueous solutions. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide and its potential use in photodynamic therapy for cancer treatment.
Conclusion
N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide, or N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide, is a chemical compound that has shown promising results in various scientific research applications. Its high sensitivity and selectivity for metal ion detection make it a valuable tool for researchers. Further studies are needed to fully understand the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide and its potential use in photodynamic therapy for cancer treatment.
Synthesemethoden
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide involves the reaction of 2-bromobenzoyl chloride with 2-allyl-1H-tetrazole in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as a fluorescent probe for detecting metal ions such as copper and zinc. N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
Eigenschaften
Produktname |
N-(2-allyl-2H-tetraazol-5-yl)-2-bromobenzamide |
|---|---|
Molekularformel |
C11H10BrN5O |
Molekulargewicht |
308.13 g/mol |
IUPAC-Name |
2-bromo-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H10BrN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H,13,15,18) |
InChI-Schlüssel |
HINYRRLOMJFEIM-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2Br |
Kanonische SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



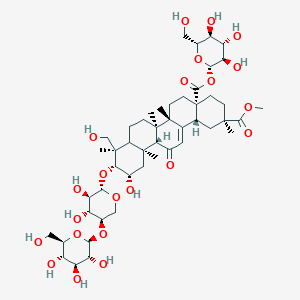
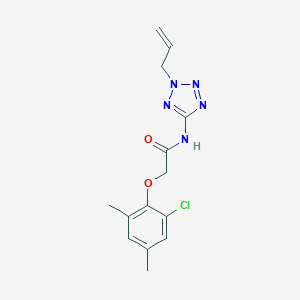
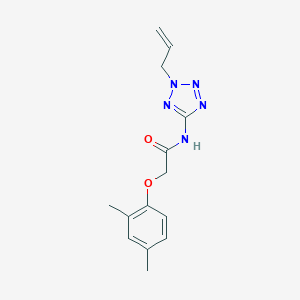
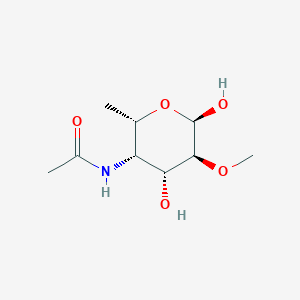
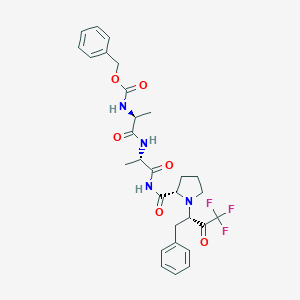
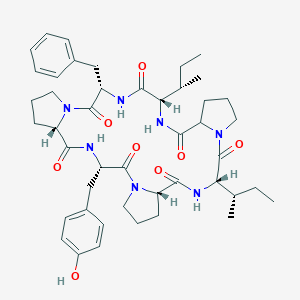
![N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235217.png)
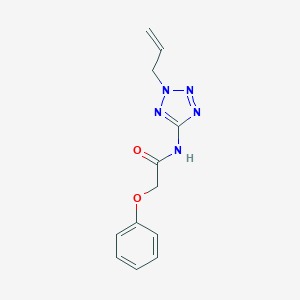
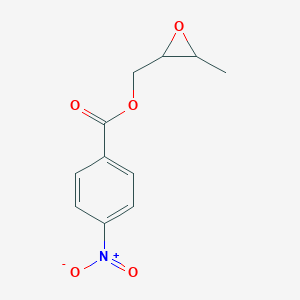
![(4S)-4-amino-5-[[(2R)-3-(2-bromo-2-chloro-1,1-difluoroethyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B235234.png)
